

# Tert-butyl 3-(aminomethyl)benzoate in the synthesis of bioactive molecules

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## Compound of Interest

Compound Name: *Tert-butyl 3-(aminomethyl)benzoate*

Cat. No.: *B183067*

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An Application Guide for the Strategic Use of **Tert-butyl 3-(aminomethyl)benzoate** in Bioactive Molecule Synthesis

## Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the strategic application of **tert-butyl 3-(aminomethyl)benzoate**. This versatile building block is a cornerstone in modern synthetic organic chemistry, offering a unique combination of a reactive primary amine and a protected carboxylic acid on a rigid phenyl scaffold. We will delve into the causality behind its utility, provide field-proven protocols for its key transformations, and illustrate its role in the synthesis of high-value bioactive molecules, such as PARP inhibitors.

## Introduction: The Strategic Advantage of a Bifunctional Building Block

**Tert-butyl 3-(aminomethyl)benzoate** (CAS No. 102638-45-9) is not merely a reagent but a strategic synthetic tool. Its value lies in its bifunctional nature, which allows for sequential and controlled elaboration of molecular complexity.

- **The Nucleophilic Handle:** The primary aminomethyl group serves as a potent nucleophile, ideal for forming stable amide bonds, a ubiquitous linkage in pharmaceuticals.[\[1\]](#)[\[2\]](#)

- **The Protected Acid:** The carboxylic acid is masked as a tert-butyl ester. This protecting group is exceptionally stable to a wide range of reaction conditions (e.g., basic, reductive, oxidative) yet can be selectively cleaved under specific acidic conditions. This orthogonality is paramount in multi-step synthesis.
- **The Phenyl Scaffold:** The meta-substituted benzene ring provides a rigid, well-defined spatial arrangement for the two functional groups. This is critical for orienting pharmacophoric elements to interact effectively with biological targets.

This combination makes the molecule an ideal linker or core scaffold component in drug discovery programs, particularly for targets requiring specific vectoral properties.

## Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for safe and effective handling.

Property	Value	Reference
CAS Number	102638-45-9	[3][4][5][6]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO <sub>2</sub>	[4][6]
Molecular Weight	207.27 g/mol	[4][6]
Appearance	Solid, Semi-solid, or Liquid	[6]
Storage	Keep in a dark place, inert atmosphere, store in a freezer under -20°C	[6]
Key Hazards	Causes skin and serious eye irritation. May cause respiratory irritation.	[3]

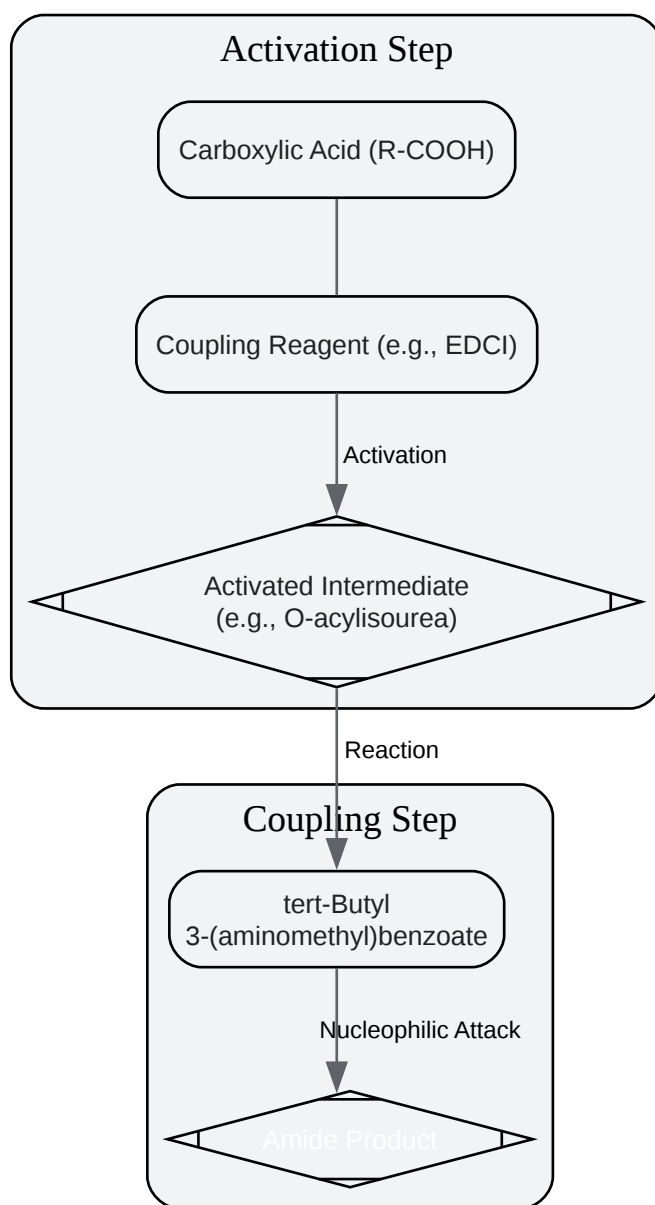
**Safety Precautions:** Always handle **tert-butyl 3-(aminomethyl)benzoate** in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[3][7] Avoid breathing dust or vapors.[3]

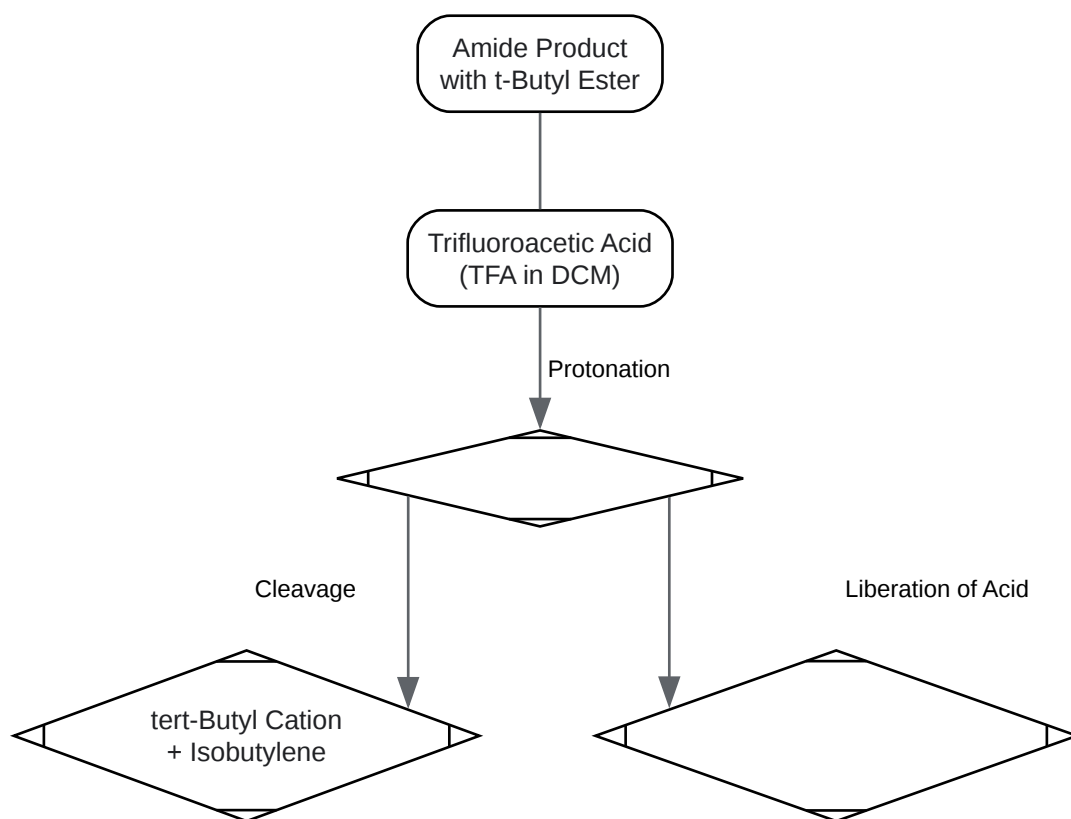
## Core Application: Amide Bond Formation

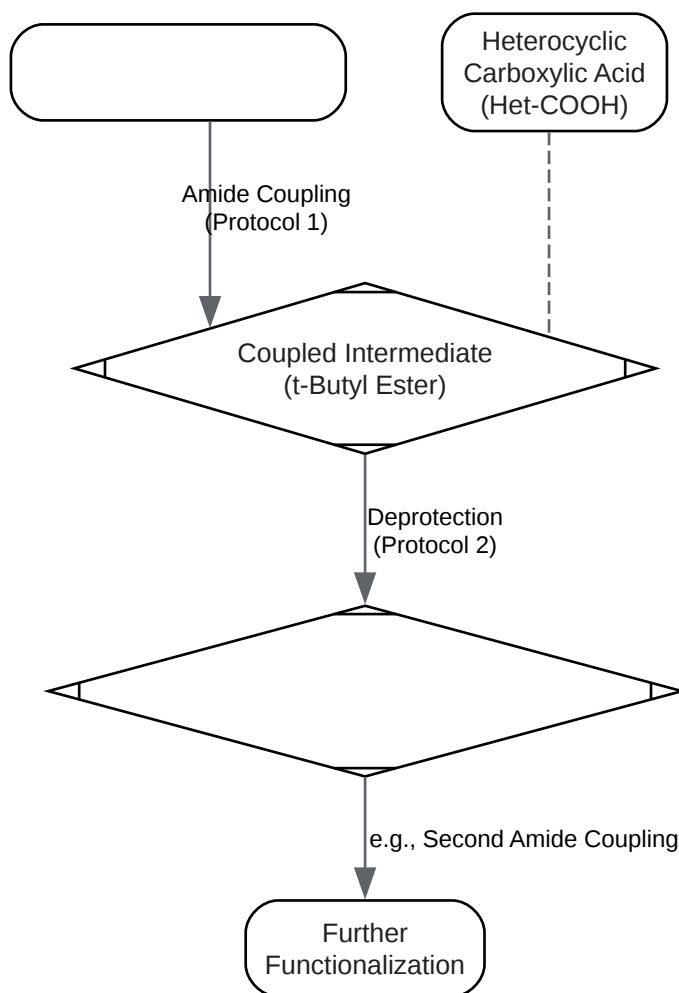
The most prevalent application of **tert-butyl 3-(aminomethyl)benzoate** is in amide coupling reactions. The primary amine readily couples with carboxylic acids to forge a robust amide linkage. The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and the presence of other sensitive functional groups.

## Causality: The Mechanism of Amide Coupling

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Coupling reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" the carbonyl group for nucleophilic attack by the amine. Reagents like carbodiimides (e.g., EDCI) and phosphonium/uronium salts (e.g., HATU, HBTU) are highly efficient for this purpose.<sup>[2][8]</sup>







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